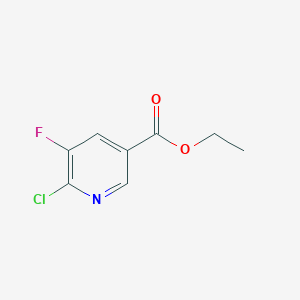

Ethyl 6-chloro-5-fluoropyridine-3-carboxylate

Description

Ethyl 6-chloro-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative characterized by a chloro group at position 6, a fluoro group at position 5, and an ethyl ester moiety at position 3. This compound is of significant interest in pharmaceutical and agrochemical research due to the bioactivity of pyridine derivatives.

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

ethyl 6-chloro-5-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3 |

InChI Key |

XZVMOGBJMVPVDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride to form the ethyl ester .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Substitution Reactions: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

- Substituted pyridine derivatives

- Oxidized or reduced forms of the original compound

- Carboxylic acids from hydrolysis

Scientific Research Applications

Chemistry: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.

Industry: The compound is utilized in the production of herbicides, insecticides, and fungicides due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 6-Chloro-5-Fluoropyridine-3-Carboxylate (CAS 78686-78-9)

Key Similarities and Differences :

- Structural Differences: The methyl ester group in this compound replaces the ethyl ester in the target molecule. This minor alkyl chain variation impacts molecular weight, solubility, and reactivity.

- Physical Properties :

- Safety Profile : The methyl analog poses hazards including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Similar risks are expected for the ethyl variant due to shared halogen and ester functionalities .

Ethyl 6-{[(3-Chlorophenyl)Methyl]Amino}-5-Cyano-2-Phenylpyridine-3-Carboxylate (CAS 477866-15-2)

Key Differences :

- Substituents: Additional functional groups (cyano, phenyl, and chlorophenylmethylamino) enhance structural complexity and likely alter bioactivity.

- Safety Precautions : Requires stringent handling (e.g., P210: avoid heat/ignition sources), indicating higher reactivity compared to the simpler halogenated pyridine esters .

Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate (CAS 937597-94-9)

Key Differences :

- Core Structure : Replaces pyridine with a thiazole ring, introducing sulfur and altering electronic properties.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Methyl and ethyl esters of halogenated pyridines are typically synthesized via nucleophilic substitution or esterification. The ethyl variant may require longer reaction times due to steric hindrance from the ethyl group.

- Application Potential: Fluorinated pyridines are pivotal in drug discovery (e.g., kinase inhibitors). The ethyl ester’s larger alkyl chain may improve bioavailability compared to methyl analogs but could reduce crystallinity .

- Safety Considerations : Both methyl and ethyl derivatives require rigorous handling (e.g., P271: use in well-ventilated areas) due to respiratory and dermal irritation risks .

Biological Activity

Ethyl 6-chloro-5-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine and fluorine substituents on the pyridine ring, which can significantly influence its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen atoms often enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug development.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It acts as a modulator for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in neurodegenerative diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its effectiveness against a range of bacterial strains, particularly gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| This compound | Streptococcus pneumoniae | 8 |

| This compound | Enterococcus faecalis | 16 |

These results indicate that the compound exhibits moderate antibacterial activity, with potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays revealed that this compound has a favorable safety profile at therapeutic concentrations. Cell viability tests conducted on various cancer cell lines showed that while the compound effectively inhibited cell proliferation, it did not significantly induce cytotoxicity at lower concentrations. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

These findings suggest that the compound could be explored further for its potential use in cancer therapies .

Case Studies and Research Findings

- Study on nAChR Modulation : A study investigated the effects of this compound on human α7 nAChRs expressed in Xenopus oocytes. The compound acted as a positive allosteric modulator, enhancing responses to acetylcholine with an EC50 value of approximately 1.2 µM .

- Antibacterial Evaluation : In a comparative study, this compound was tested alongside other fluorinated pyridine derivatives. It showed superior activity against Staphylococcus aureus compared to its non-fluorinated analogs, highlighting the importance of fluorination in enhancing antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.